molecular formula C5H4BrClN2O B2575821 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 2225146-35-8

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2575821
CAS No.: 2225146-35-8
M. Wt: 223.45
InChI Key: KQHJZNCUQCISTC-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H4BrClN2O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of oxidative stress levels within cells. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloropyrazole and methyl iodide.

    Methylation: The first step involves the methylation of 4-bromo-3-chloropyrazole using methyl iodide in the presence of a base such as potassium carbonate. This reaction yields 4-bromo-5-chloro-1-methylpyrazole.

    Formylation: The next step is the formylation of 4-bromo-5-chloro-1-methylpyrazole using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction introduces the formyl group at the 3-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

    Substitution: Products with substituted nucleophiles at the bromine or chlorine positions.

    Oxidation: 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-methanol.

    Condensation: Imines or hydrazones derived from the aldehyde group.

Scientific Research Applications

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloro-1-methyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in condensation reactions.

    4-Bromo-5-chloro-1H-pyrazole-3-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

    5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

Uniqueness

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the aldehyde and methyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

4-bromo-5-chloro-1-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHJZNCUQCISTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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